![molecular formula C13H19N5O2 B4962629 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 5436-39-5](/img/structure/B4962629.png)
1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a naturally occurring methylxanthine compound found in tea, coffee, and cocoa. It has been used for decades as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In recent years, theophylline has gained attention for its potential therapeutic applications beyond respiratory diseases due to its pharmacological effects on various physiological systems.
Mechanism of Action
Theophylline acts as a non-selective phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to smooth muscle relaxation, increased cardiac output, and increased bronchodilation. Theophylline also has adenosine receptor antagonistic effects, which can lead to increased release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
Theophylline has a wide range of biochemical and physiological effects, including bronchodilation, increased cardiac output, and increased diuresis. It also has anti-inflammatory and immunomodulatory effects, which can be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Theophylline has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Theophylline has several advantages for use in lab experiments, including its low cost, availability, and well-established pharmacological effects. However, 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione also has limitations, including its narrow therapeutic window and potential for toxicity at high doses.
Future Directions
There are several potential future directions for research on 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Another area of interest is its potential as an immunomodulatory agent for the treatment of inflammatory diseases. Further research is also needed to better understand the mechanisms of action of 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione and its effects on various physiological systems.
Synthesis Methods
Theophylline can be synthesized through various methods, including the Fischer indole synthesis and the Borsche-Drechsel cyclization. The Fischer indole synthesis involves the reaction of 2,6-dichloro-3,5-dimethylpyridine with urea to form 1,3-dimethyluric acid, which is then converted to 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione through a series of reactions. The Borsche-Drechsel cyclization involves the reaction of 3,7-dimethylxanthine with piperidine in the presence of a strong acid catalyst to form 1,3,7-trimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione.
Scientific Research Applications
Theophylline has been extensively studied for its pharmacological effects on various physiological systems, including the respiratory, cardiovascular, and central nervous systems. It has been shown to have anti-inflammatory, immunomodulatory, and antioxidant properties, making it a potential therapeutic agent for a wide range of diseases. Theophylline has also been studied for its effects on cognitive function and memory, with promising results in animal models.
properties
IUPAC Name |
1,3,7-trimethyl-8-piperidin-1-ylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-15-9-10(16(2)13(20)17(3)11(9)19)14-12(15)18-7-5-4-6-8-18/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSJQRUFYLXMOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281439 | |
Record name | MLS000737995 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trimethyl-8-(1-piperidinyl)purine-2,6-dione | |
CAS RN |
5436-39-5 | |
Record name | MLS000737995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000737995 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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